

Revolutionizing In Vitro Research: The AF615 AlphaLISA Assay

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Compound of Interest

Compound Name: AF615

Cat. No.: B15601639

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Introduction to AF615 AlphaLISA Technology

The **AF615** AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based, no-wash immunoassay technology used for the in vitro quantification of analytes and the study of biomolecular interactions. The "**AF615**" designation refers to the assay's characteristic light emission at a wavelength of 615 nm. This technology is a powerful tool for researchers, scientists, and drug development professionals, offering significant advantages over traditional methods like ELISA, including a broader dynamic range, higher sensitivity, and a simplified workflow.^{[1][2][3][4]}

The core principle of the AlphaLISA assay involves two types of hydrogel-coated beads: Donor beads and Acceptor beads.^[5] Upon excitation with a laser at 680 nm, the Donor bead, containing a photosensitizer, converts ambient oxygen into a short-lived, highly reactive singlet oxygen molecule. If an Acceptor bead is within a 200 nm proximity due to a specific biomolecular interaction, the singlet oxygen diffuses and triggers a chemiluminescent reaction within the Acceptor bead, culminating in a strong light emission at 615 nm.^[6] This proximity-dependent signal generation forms the basis of this highly specific and sensitive assay.^[5]

Key Applications

The versatility of the **AF615** AlphaLISA technology allows for its application in a wide array of in vitro studies, including:

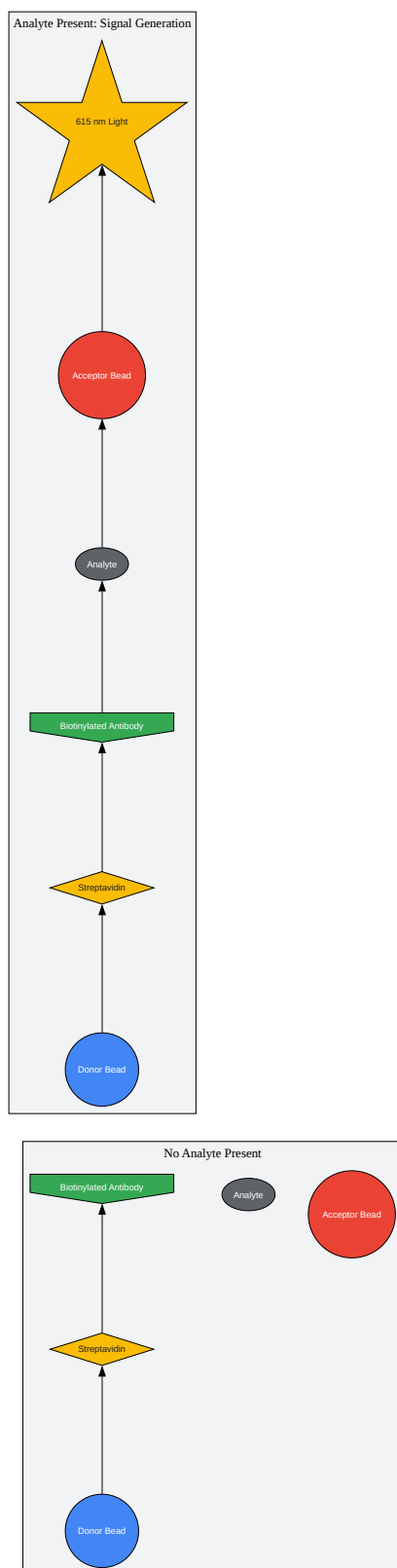
- Protein-Protein Interactions: Quantifying the binding affinity and kinetics of protein complexes.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Enzyme Activity Assays: Measuring the activity of enzymes such as kinases and proteases.
- Biomarker Quantification: Detecting and quantifying biomarkers in various biological samples, including serum, plasma, and cell lysates.[\[1\]](#)[\[3\]](#)
- Receptor-Ligand Binding Studies: Characterizing the interaction between cell surface receptors and their ligands.
- Nucleic Acid Interactions: Investigating protein-DNA and protein-RNA interactions.[\[7\]](#)[\[11\]](#)
- High-Throughput Screening (HTS): Screening large compound libraries for potential drug candidates that modulate specific biomolecular interactions.[\[2\]](#)[\[6\]](#)[\[12\]](#)

Principle of the AF615 AlphaLISA Assay

The **AF615** AlphaLISA assay can be configured in several formats, primarily as a sandwich immunoassay or a competition assay.

Sandwich Assay: In this format, two specific antibodies recognize different epitopes on the target analyte. One antibody is biotinylated and binds to a streptavidin-coated Donor bead, while the second antibody is conjugated to an AlphaLISA Acceptor bead. The presence of the analyte brings the Donor and Acceptor beads into close proximity, leading to a light signal at 615 nm that is directly proportional to the amount of analyte.[\[1\]](#)[\[4\]](#)[\[13\]](#)

Competition Assay: This format is often used for detecting small molecules. Here, a known amount of a biotinylated version of the analyte of interest is used. In the absence of the free analyte in the sample, the biotinylated analyte binds to an antibody-conjugated Acceptor bead and a streptavidin-coated Donor bead, generating a maximum signal. When the free analyte is present in the sample, it competes with the biotinylated analyte for binding to the Acceptor bead, leading to a decrease in the signal that is inversely proportional to the concentration of the free analyte.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)



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Principle of the **AF615** AlphaLISA Sandwich Assay.

Experimental Protocols

General Materials and Reagents

- AlphaLISA Acceptor beads (conjugated to a specific antibody or protein)
- Streptavidin-coated Donor beads
- Biotinylated antibody or protein specific to the analyte
- Analyte standard or sample
- AlphaLISA Immunoassay Buffer
- White opaque 96-well, 384-well, or 1536-well microplates
- Microplate reader with AlphaLISA detection capabilities (680 nm excitation, 615 nm emission)

Protocol 1: Generic Sandwich Immunoassay

This protocol provides a general framework for a sandwich AlphaLISA assay. Optimization of antibody and bead concentrations, as well as incubation times, is recommended for specific applications.

- Reagent Preparation:
 - Prepare a serial dilution of the analyte standard in AlphaLISA Immunoassay Buffer to generate a standard curve.
 - Dilute the biotinylated antibody and AlphaLISA Acceptor beads to their optimal working concentrations in Immunoassay Buffer.
 - Prepare a suspension of Streptavidin-coated Donor beads in Immunoassay Buffer. Protect from light.
- Assay Procedure (50 μ L final volume in a 384-well plate):
 - Add 5 μ L of the analyte standard or sample to each well.

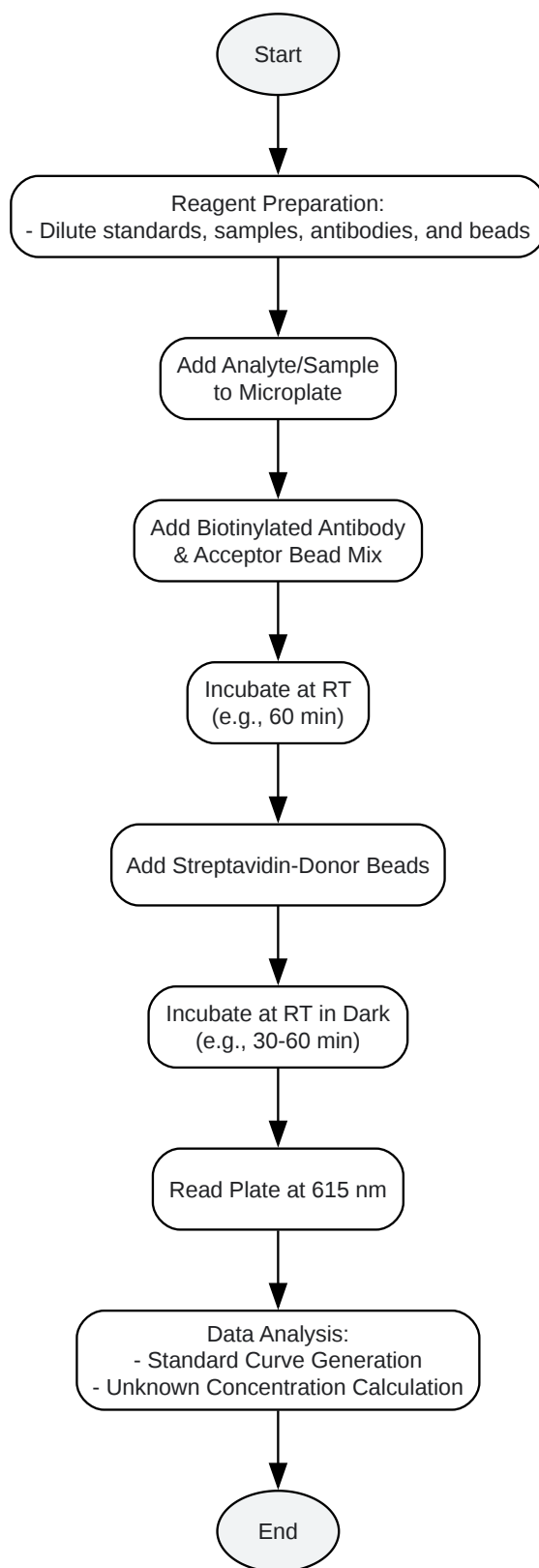
- Add 10 μ L of the diluted biotinylated antibody and Acceptor bead mixture.
- Incubate for 60 minutes at room temperature, protected from light.
- Add 35 μ L of the diluted Streptavidin-coated Donor beads.
- Incubate for 30-60 minutes at room temperature in the dark.
- Signal Detection:
 - Read the plate on an AlphaLISA-compatible microplate reader.

Protocol 2: Protein-Protein Interaction Assay

This protocol is designed to quantify the interaction between two proteins, Protein X and Protein Y.

- Reagent Preparation:
 - One protein (e.g., Protein X) should be biotinylated, and the other (Protein Y) should be tagged (e.g., with GST or His) for capture by an appropriate Acceptor bead (e.g., anti-GST or anti-His).
 - Prepare serial dilutions of both proteins in AlphaLISA Immunoassay Buffer.
 - Dilute the appropriate AlphaLISA Acceptor beads and Streptavidin-coated Donor beads in Immunoassay Buffer.
- Assay Procedure (40 μ L final volume in a 384-well plate):
 - Add 10 μ L of the diluted biotinylated Protein X to each well.
 - Add 10 μ L of the diluted tagged Protein Y to each well.
 - Incubate for 60 minutes at room temperature to allow for protein interaction.
 - Add 10 μ L of the diluted Acceptor beads and incubate for 60 minutes at room temperature.

- Add 10 μ L of the diluted Streptavidin-coated Donor beads and incubate for 60 minutes at room temperature in the dark.
- Signal Detection:
 - Read the plate on an AlphaLISA-compatible microplate reader.



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General Experimental Workflow for **AF615** AlphaLISA Assay.

Data Presentation and Analysis

Quantitative data from **AF615** AlphaLISA assays are typically presented in tabular format for easy comparison. Common parameters include IC50 values for inhibition assays and dissociation constants (Kd) for binding assays.

Table 1: Inhibitor Potency (IC50) in a Competition Assay

This table summarizes the inhibitory activity of various compounds against a target protein-protein interaction. The IC50 value represents the concentration of the inhibitor required to achieve 50% inhibition of the interaction.

Compound	Target Interaction	IC50 (nM)	Reference
Nutlin-3a	p53-MDM2	1300	[7]
Anti-CD80 Antibody	CTLA-4/CD80	0.86	
Ipilimumab	CTLA-4/CD80	2.8	
Unlabeled CTLA-4	CTLA-4/CD80	14.2	
Unlabeled CD80	CTLA-4/CD80	11.1	
Clofazimine	PRMT5	8,900	[17]
Candesartan	PRMT5	11,200	[17]
Sinefungin	EZH2	210	[18]
SAH	EZH2	4,200	[18]

Table 2: Binding Affinity (Kd) Determination

This table presents the dissociation constants (Kd) for various biomolecular interactions determined using the **AF615** AlphaLISA assay.

Interacting Pair	Kd	Method	Reference
TDP-43 and TAR-32 DNA	~0.7 nM	Saturation Binding	[7][11]
p53 and MDM2	~0.3 μ M	Competition Binding	[19]
EGF and EGFR	~2.8 nM	Saturation Binding	[19]
Fc variant 1 and Fcy receptor	252 nM	Competition Binding (SPR derived)	[19]
Fc variant 2 and Fcy receptor	30 nM	Competition Binding (SPR derived)	[19]
Fc variant 3 and Fcy receptor	2 nM	Competition Binding (SPR derived)	[19]

Conclusion

The **AF615** AlphaLISA assay is a robust and versatile platform for in vitro research and drug discovery. Its homogeneous, no-wash format simplifies workflows and makes it amenable to high-throughput screening. The high sensitivity and broad dynamic range of the assay enable the accurate quantification of a wide variety of biomolecular interactions, from transient and weak to very tight binding events. The detailed protocols and application examples provided herein serve as a comprehensive guide for researchers looking to leverage the power of **AF615** AlphaLISA technology in their studies.

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